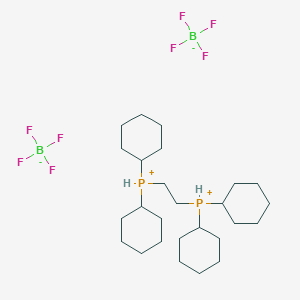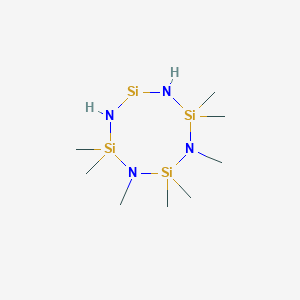
2-hydroxyethyl 2-methylheptyl carbonate;2-hydroxyethyl 2-methyloctyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyethyl 2-methylheptyl carbonate and 2-hydroxyethyl 2-methyloctyl carbonate are organic compounds belonging to the class of carbonates. These compounds are characterized by the presence of a carbonate group (CO3) bonded to a hydroxyethyl group and a branched alkyl chain. They are used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2-methylheptyl carbonate and 2-hydroxyethyl 2-methyloctyl carbonate typically involves the reaction of 2-hydroxyethyl alcohol with the corresponding alkyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
R-OH+ClCOOR’→R-OCOOR’+HCl
Where R represents the hydroxyethyl group and R’ represents the alkyl chain (2-methylheptyl or 2-methyloctyl).
Industrial Production Methods
Industrial production of these compounds involves large-scale esterification reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to maintain a steady state, with precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxyethyl 2-methylheptyl carbonate and 2-hydroxyethyl 2-methyloctyl carbonate undergo various chemical reactions, including:
Hydrolysis: In the presence of water, these compounds can hydrolyze to form the corresponding alcohols and carbonic acid.
Oxidation: These compounds can be oxidized to form carbonates with higher oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-hydroxyethyl alcohol and carbonic acid.
Oxidation: Higher oxidation state carbonates.
Substitution: Substituted carbonates with various functional groups.
Aplicaciones Científicas De Investigación
2-hydroxyethyl 2-methylheptyl carbonate and 2-hydroxyethyl 2-methyloctyl carbonate have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as biodegradable surfactants.
Medicine: Investigated for their use in drug delivery systems due to their biocompatibility.
Industry: Utilized in the formulation of lubricants, plasticizers, and coatings.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the alkyl chain provides hydrophobic interactions that enhance the compound’s stability and solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxyethyl methyl carbonate
- 2-hydroxyethyl ethyl carbonate
- 2-hydroxyethyl propyl carbonate
Uniqueness
2-hydroxyethyl 2-methylheptyl carbonate and 2-hydroxyethyl 2-methyloctyl carbonate are unique due to their branched alkyl chains, which provide enhanced hydrophobic interactions and stability compared to their linear counterparts. This makes them particularly useful in applications requiring high-performance materials.
Propiedades
Número CAS |
61912-98-9 |
|---|---|
Fórmula molecular |
C107H214O36 |
Peso molecular |
2076.8 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-methylheptyl carbonate;2-hydroxyethyl 2-methyloctyl carbonate |
InChI |
InChI=1S/8C12H24O4.C11H22O4/c8*1-3-4-5-6-7-11(2)10-16-12(14)15-9-8-13;1-3-4-5-6-10(2)9-15-11(13)14-8-7-12/h8*11,13H,3-10H2,1-2H3;10,12H,3-9H2,1-2H3 |
Clave InChI |
QAZYIHWQLCYJTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCCC(C)COC(=O)OCCO.CCCCCC(C)COC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)

![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)

![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)


![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)

![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
